Comparative Lipophilicity (XLogP3): Distinct Partitioning Behavior vs. Positional Isomers
2-Piperidin-1-ylbutan-1-amine exhibits a computed XLogP3 value of 1.1, indicating higher lipophilicity compared to the regioisomer 4-(piperidin-1-yl)butan-1-amine (XLogP3 = 0.9) and the shorter-chain analog 1-(2-aminoethyl)piperidine (XLogP3 = 0.4) [1]. This difference of 0.2 to 0.7 log units translates to a 1.6-fold to 5-fold higher predicted partition coefficient, which can significantly impact membrane permeability and tissue distribution profiles in early-stage drug discovery [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 4-(Piperidin-1-yl)butan-1-amine: 0.9; 1-(2-Aminoethyl)piperidine: 0.4 |
| Quantified Difference | +0.2 vs. 4-isomer; +0.7 vs. ethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This property difference directly affects a compound's ability to cross biological membranes, making it a critical differentiator for applications targeting intracellular or CNS compartments.
- [1] PubChem. Computed XLogP3 Values for 2-(1-piperidinyl)-1-butanamine (CID 16791084), 4-(piperidin-1-yl)butan-1-amine (CID 6484144), and N-(2-aminoethyl)piperidine (CID 33944). View Source
